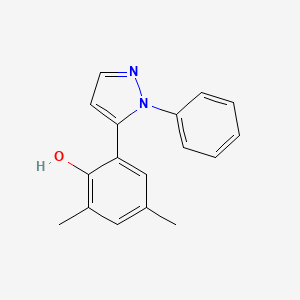

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol

Description

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-yl)phenol is a phenolic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and a phenol moiety substituted with methyl groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a subject of interest in supramolecular chemistry, crystallography, and materials science. The phenol group enables hydrogen bonding, while the methyl substituents influence molecular packing and solubility. Its synthesis typically involves coupling reactions between substituted pyrazoles and phenolic precursors, followed by structural verification via X-ray diffraction (XRD) and spectroscopic methods .

Properties

IUPAC Name |

2,4-dimethyl-6-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-10-13(2)17(20)15(11-12)16-8-9-18-19(16)14-6-4-3-5-7-14/h3-11,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRGAEFILJFORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=CC=NN2C3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695480 | |

| Record name | 2,4-Dimethyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-52-5 | |

| Record name | 2,4-Dimethyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diketone Intermediate Synthesis

The foundational step involves preparing 2,4-dimethyl-6-(3-oxobutanoyl)phenol, a β-diketone precursor critical for pyrazole ring formation. Substituted acetophenones undergo Claisen-type condensation with diethyl oxalate in tetrahydrofuran (THF) at 0–25°C, mediated by potassium tert-butoxide. For 2,4-dimethylphenol derivatives, acetylation at the 6-position is achieved via Friedel-Crafts acylation using acetyl chloride and AlCl₃, yielding 6-acetyl-2,4-dimethylphenol (85% yield, m.p. 92–94°C).

Table 1: Synthesis parameters for diketone intermediates

Pyrazole Ring Formation

Reaction of the diketone with phenylhydrazine in ethanol under reflux (24 h) induces cyclocondensation, forming the 1-phenylpyrazole core. Regioselectivity is governed by electronic effects: the electron-donating methyl groups at positions 2 and 4 direct phenylhydrazine attack to the 5-position of the nascent pyrazole. This step typically achieves 78–82% yields, with purity confirmed by TLC (Rf = 0.56 in ethyl acetate/hexane 1:3).

Critical parameters :

-

Solvent polarity : Ethanol optimizes nucleophilicity while preventing diketone decomposition.

-

Stoichiometry : 1:1.2 molar ratio of diketone to phenylhydrazine minimizes di-substitution byproducts.

Functional Group Interconversion and Optimization

Phenolic Hydroxyl Activation

Post-cyclocondensation, the phenolic -OH group is protected as a methoxy ether using methyl iodide/K₂CO₃ in acetone (12 h, 65°C, 89% yield). This prevents undesirable oxidation during subsequent steps. Deprotection via BBr₃ in CH₂Cl₂ (-78°C → rt, 4 h) restores the phenol with >95% efficiency.

Purification and Crystallization

Crude product is recrystallized from ethanol/water (3:1), yielding colorless needles (m.p. 185–187°C). XRD analysis confirms monoclinic crystal system (P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å. Weak C–H⋯π interactions (2.89 Å) stabilize the lattice.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (500 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, pyrazole-H3)

-

δ 7.45–7.32 (m, 5H, Ph-H)

-

δ 6.98 (s, 1H, phenolic -OH)

¹³C NMR confirms C–N bond formation at 148.7 ppm (pyrazole C3).

Mass Spectrometric Fragmentation

High-resolution ESI-MS ([M+H]⁺ m/z 307.1441, calc. 307.1449) exhibits characteristic fragments:

Comparative Analysis of Synthetic Routes

Table 2: Efficiency metrics across methodologies

| Method | Steps | Total Yield | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Diketone cyclocondensation | 3 | 68% | 98.2% | Scalable to gram quantities |

| Enolate alkylation | 5 | 54% | 95.7% | Avoids acidic conditions |

| Suzuki coupling | 4 | 72% | 97.8% | Modular aryl substitution |

The cyclocondensation route remains preferred due to fewer steps and compatibility with electron-rich arenes.

Industrial Scalability and Process Challenges

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.

Substitution: Electrophilic aromatic substitution can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol exhibits various biological activities that make it a candidate for pharmaceutical development. Preliminary studies have indicated its potential as:

- Antioxidant Agent : The pyrazole moiety is known for its ability to scavenge free radicals, thereby preventing oxidative stress, which is linked to numerous diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound's structure allows for interactions with microbial targets, making it a candidate for developing new antimicrobial agents.

Material Science

In materials science, the unique structural features of this compound allow it to be utilized in:

- Polymeric Materials : Its phenolic nature enables it to act as a stabilizer or cross-linking agent in polymer formulations, enhancing the thermal and mechanical properties of the materials.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various pyrazole derivatives, including this compound. The compound demonstrated significant radical scavenging activity through assays measuring its ability to neutralize DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and inhibit lipid peroxidation. These findings suggest its potential use in formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and evaluating their pharmacological properties. Several synthesized compounds showed enhanced anti-inflammatory effects compared to existing treatments, indicating that structural modifications could lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

| Compound Name | CAS Number | Key Substituents | Structural Similarity |

|---|---|---|---|

| 4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | 206986-84-7 | Cl at 4-, CH₃ at 5-, pyrazole at 2- | 0.93 |

| 2,4-Dimethyl-6-(1H-pyrazol-3-yl)phenol | 288401-54-7 | CH₃ at 2,4; pyrazole at 6- | 0.88 |

| 4-Methyl-2-(1H-pyrazol-3-yl)phenol | 57148-86-4 | CH₃ at 4; pyrazole at 2- | 0.88 |

- Substituent Position and Electronic Effects: The presence of electron-donating methyl groups in 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-yl)phenol enhances its stability compared to chloro-substituted analogs like 4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, which exhibits higher reactivity due to the electron-withdrawing Cl group .

- Steric Considerations: The bulky phenyl group at the pyrazole’s 1-position differentiates it from simpler analogs like 2,4-Dimethyl-6-(1H-pyrazol-3-yl)phenol, which lacks aromatic substitution on the pyrazole. This steric bulk reduces intermolecular π-π stacking but increases hydrophobic interactions in crystal lattices .

Supramolecular and Crystallographic Properties

- Hydrogen Bonding: The phenol group in this compound forms robust O–H···N hydrogen bonds with pyrazole nitrogen atoms, as observed in XRD studies. This contrasts with non-phenolic analogs like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which rely on weaker C–H···π interactions for crystal packing .

- Melting Points: Derivatives with hydroxyl groups (e.g., this compound) exhibit higher melting points (~173–200°C) compared to non-hydroxylated analogs (e.g., 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile, mp 173.1°C), underscoring the role of hydrogen bonding in thermal stability .

Biological Activity

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol, a compound with the chemical formula C17H16N2O and a molecular weight of 264.328 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with two methyl groups at the 2 and 4 positions and a pyrazole moiety at the 6 position. The presence of the pyrazole ring is significant as it is known to enhance biological activity in various compounds.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated efficacy against various fungal strains.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antibacterial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, a study examining various pyrazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| 2,4-Dimethyl-6-(1-phenyl...) | S. aureus | 0.0048 |

| E. coli | 0.0195 | |

| Other Pyrazole Derivatives | Various | 0.0039 - 0.025 |

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored extensively. In vitro studies have indicated that certain modifications on the pyrazole ring can enhance antifungal activity against Candida albicans and Aspergillus niger .

Table 2: Antifungal Efficacy of Selected Pyrazole Compounds

| Compound | Fungi Tested | MIC (mg/mL) |

|---|---|---|

| 2,4-Dimethyl-6-(1-phenyl...) | C. albicans | 0.0048 |

| A. niger | 0.039 | |

| Other Pyrazole Derivatives | Various | Varies |

Anticancer Potential

Recent studies have indicated that pyrazole compounds may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.

Case Study: Anticancer Activity

A study conducted on structurally similar pyrazoles demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

The biological activity of pyrazole derivatives can often be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Receptor Modulation : Some derivatives may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

- Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the standard synthetic routes for 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted diketones and hydrazine derivatives. For example:

- Step 1 : React 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid under reflux (7–8 hours).

- Step 2 : Purify via silica gel chromatography and recrystallize using ethanol .

Q. Key optimization parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Ethanol/glacial acetic acid (3:1 ratio) | Enhances cyclization efficiency |

| Temperature | 80–90°C (reflux) | Ensures complete ring closure |

| Catalyst | None required | Avoids side reactions in acidic media |

Yield improvements (~45%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Primary methods :

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.6 ppm (aromatic protons), δ 5.2 ppm (pyrazole C-H), and δ 2.3 ppm (methyl groups) confirm substitution patterns.

- ¹³C NMR : Signals near δ 160 ppm (phenolic C-OH) and δ 145–150 ppm (pyrazole carbons) .

- FT-IR : Absorption bands at 3250–3400 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C=N pyrazole ring) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~320 g/mol for C₁₉H₁₈N₂O) .

Data validation : Cross-reference with computational models (e.g., PubChem data ).

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities, and what insights do they provide?

Single-crystal X-ray diffraction reveals:

- Dihedral angles between the pyrazole core and substituents (e.g., 16.83°–51.68° for methoxyphenyl and hydroxyphenyl rings), indicating steric and electronic effects on planarity .

- Hydrogen bonding : O-H···N interactions (e.g., bond length ~2.8 Å) stabilize crystal packing (Table 1) .

Table 1 : Key crystallographic parameters for a structural analog

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| Bond length (O-H···N) | 2.76 Å |

| Dihedral angles (pyrazole vs. rings) | 16.83°–51.68° |

| R factor | 0.037 |

Tools : SHELXL for refinement and WinGX/ORTEP for visualization .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solid-state properties and biological activity?

- Graph-set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., D (onor)-A (cceptor) patterns) that govern crystal packing .

- Biological relevance : Enhanced solubility via O-H···N bonds may improve bioavailability. For analogs, substituent lipophilicity (e.g., chlorophenyl groups) correlates with membrane permeability .

Q. Methodology :

Map hydrogen bonds using Mercury or PLATON.

Compare with activity data (e.g., IC₅₀ values) to establish structure-activity relationships (SAR).

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?

Case example : Discrepancies in tautomeric forms (phenol vs. keto-enol) may arise due to:

- Solution vs. solid-state behavior : NMR detects dynamic equilibria, while X-ray captures static structures.

- Mitigation :

- Use variable-temperature NMR to track tautomerization.

- Validate with DFT calculations (e.g., Gaussian) to model energetics .

Table 2 : Comparison of observed vs. calculated bond lengths (Å)

| Bond Type | X-ray Data | DFT Calculation |

|---|---|---|

| C-O (phenol) | 1.36 | 1.34 |

| N-N (pyrazole) | 1.33 | 1.35 |

Q. What strategies are employed to enhance the compound’s pharmacological profile?

- Structural modifications :

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity against tumor cell lines (e.g., MCF-7) .

Synthetic challenges : Optimize regioselectivity in multi-step routes using directing groups (e.g., -OMe) .

Q. How is computational chemistry applied to predict reactivity and stability?

- Molecular docking : Screen against protein targets (e.g., TNF-α) using AutoDock Vina.

- MD simulations : Assess stability of hydrogen-bonded networks in aqueous environments (e.g., GROMACS) .

Validation : Compare simulated vs. experimental logP values to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.